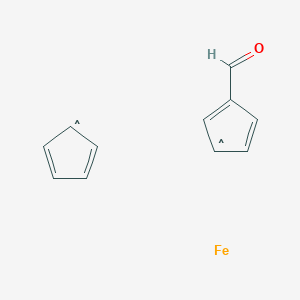

Ferrocenaldehyd

Description

Significance of the Ferrocene (B1249389) Framework in Contemporary Chemical Research

The ferrocene motif is characterized by its high thermal and chemical stability, remaining unaffected by air, water, and strong bases, and capable of withstanding temperatures up to 400 °C wikipedia.orgchemistnotes.com. Its structure provides a rigid, yet tunable, scaffold. The cyclopentadienyl (B1206354) rings can be readily functionalized through electrophilic substitution reactions, allowing for the introduction of diverse substituents that modulate the molecule's electronic and steric properties nih.govmdpi.comscienceinfo.combiomedpharmajournal.orgacs.org. Furthermore, the reversible one-electron oxidation of ferrocene to the ferrocenium (B1229745) cation (Fc/Fc⁺) is a well-defined electrochemical behavior that has led to its adoption as a standard in electrochemistry wikipedia.orgnih.govmdpi.comacs.org. This inherent stability, coupled with its rich redox chemistry and ease of functionalization, makes the ferrocene framework a highly attractive platform for developing advanced materials, efficient catalysts, and novel therapeutic agents nih.govbiomedpharmajournal.orgmdpi.comresearchgate.net.

Historical Context and Evolution of Ferrocenaldehyd in Organometallic Synthesis

The discovery of ferrocene itself, attributed to accidental synthesis by multiple groups around 1951, revolutionized the understanding of bonding in organometallic compounds wikipedia.org. Following this groundbreaking discovery, chemists rapidly explored methods to synthesize and modify ferrocene. Ferrocenaldehyde emerged as a key derivative due to the reactivity of its aldehyde group, enabling a wide range of subsequent chemical transformations mdpi.comnih.gov. Its accessibility and the versatility of the aldehyde functionality have positioned it as a crucial synthetic precursor.

Historically, ferrocenaldehyde has been instrumental in the synthesis of various functional molecules. For instance, it serves as a precursor for the ferrocenylmethyl (Fem) residue, which is employed as a protective group in peptide synthesis, facilitating the creation of complex peptide sequences through reductive alkylation mdpi.comnih.govsemanticscholar.org. It is also utilized in the condensation reactions to form Schiff bases, which have found applications as fluorescent chemosensors for metal ions unl.ptdaneshyari.comresearchgate.net. Furthermore, its derivatives are key components in the construction of chiral ligands for asymmetric catalysis tu-dortmund.dewiley.com.

Current Research Trajectories and Future Outlook for this compound Chemistry

Current research actively leverages ferrocenaldehyde as a starting material for developing advanced functional molecules. In catalysis , substituted ferrocenaldehydes are vital for synthesizing planar chiral ferrocene ligands and organocatalysts used in asymmetric synthesis tu-dortmund.dewiley.comprinceton.edu. The ability to perform enantioselective C–H arylation on ferrocene formaldehydes, for example, provides versatile synthetic routes to crucial chiral building blocks princeton.edu.

In materials science , ferrocenaldehyde derivatives are explored for their electrochemical and optical properties. They are incorporated into polymers for applications such as redox-active materials and components in battery technology scienceinfo.combiomedpharmajournal.org. Additionally, ferrocene-based compounds derived from ferrocenaldehyde are investigated for use in sensors, including biosensors for glucose detection scienceinfo.comresearchgate.net.

The field of medicinal chemistry and bioorganometallic chemistry represents a significant area of growth for ferrocenaldehyde chemistry. Ferrocene derivatives synthesized using ferrocenaldehyde as a precursor have demonstrated potent biological activities, including anticancer, antimalarial, and antimicrobial effects nih.govbiomedpharmajournal.orgmdpi.comresearchgate.netresearchgate.netrsc.orgresearchgate.net. The ferrocenyl moiety's stability, redox properties, and lipophilicity contribute to the efficacy of these compounds as potential therapeutic agents. Research continues to focus on designing novel ferrocene conjugates for targeted drug delivery and the treatment of various diseases nih.gov.

The future outlook for this compound chemistry is bright, driven by the ongoing demand for sophisticated molecules with tailored properties. Its role as a readily functionalizable platform ensures its continued importance in the development of next-generation catalysts, advanced electronic and optical materials, and innovative pharmaceuticals.

Data Tables

Table 1: Key Properties of the Ferrocene Framework

| Property | Value/Description |

| Appearance | Orange crystalline solid |

| Odor | Camphor-like |

| Melting Point | 172-174 °C |

| Boiling Point | 249 °C |

| Thermal Stability | Stable up to 400 °C |

| Solubility | Soluble in most organic solvents; insoluble in water |

| Redox Behavior | Reversible Fe(II)/Fe(III) couple (Fc/Fc⁺) |

| Structural Feature | Iron atom sandwiched between two cyclopentadienyl rings |

| Key Characteristic | High stability, ease of functionalization, reversible redox activity |

Table 2: Ferrocenaldehyde as a Synthetic Precursor: Applications and Key Reactions

| Application Area | Derivative Type/Role | Key Reaction/Process |

| Peptide Synthesis | Ferrocenylmethyl (Fem) residue | Reductive alkylation of amino functions |

| Chemosensors | Schiff bases (e.g., with 8-aminoquinoline) | Condensation reactions |

| Asymmetric Catalysis | Chiral ligands, organocatalysts, building blocks for planar chiral ferrocenes | Functionalization via aldehyde group; enantioselective C–H arylation of ferrocene formaldehydes |

| Medicinal Chemistry | Anticancer, antimalarial, antimicrobial agents, drug delivery systems | Precursor for functionalization, leading to diverse biologically active ferrocene derivatives |

| Materials Science | Polymers for cathodic battery materials, components in sensors (e.g., glucose sensors) | Incorporation into polymer backbones or side chains; condensation reactions for sensor development |

| Organometallic Synthesis | Building block for complex organometallic structures | Aldehyde group reactivity, electrophilic substitution on Cp rings |

Compound List

Ferrocene

Ferrocenaldehyde

Ferrocenium cation

Ferrocenylmethyl (Fem) residue

Schiff bases

Chiral ligands

Organocatalysts

Ferrocene derivatives

Ferrocene formaldehydes

Ferrocenyl Schiff bases

Ferrocene-based polymers

Ferrocene conjugates

Structure

2D Structure

Properties

Molecular Formula |

C11H10FeO |

|---|---|

Molecular Weight |

214.04 g/mol |

InChI |

InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H; |

InChI Key |

UQTCQJVPLIVCAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[CH]C=C1.C1=CC(=C[CH]1)C=O.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies for Ferrocenaldehyd and Precursor Compounds

Sustainable Synthesis Practices in Ferrocenaldehyd Production

The drive towards greener chemical processes has significantly influenced the synthesis of organometallic compounds like this compound. Sustainable synthesis practices aim to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. For this compound, this translates to exploring alternative reaction conditions, catalysts, and solvents compared to traditional methods.

Key Sustainable Approaches and Research Findings:

Catalysis and Atom Economy: A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones, as catalysts can be reused and participate in reactions without being consumed, thereby improving atom economy and reducing waste nwnu.edu.cnrsc.orgacs.orgsemanticscholar.org. While specific catalytic methods for this compound are not detailed in the provided search results, the general advancement in catalytic processes for organic synthesis highlights the potential for developing more sustainable routes. Atom economy, defined as the ratio of the mass of desired product to the total mass of reactants, is a critical metric for evaluating the efficiency and sustainability of a synthesis greenchemistry-toolkit.orglibretexts.org. Processes with higher atom economy generate less waste.

Solvent Selection: Solvents constitute a significant portion of the mass and environmental impact in chemical processes, often accounting for 50-80% of the mass in batch operations and driving much of the energy consumption acs.org. Research in green chemistry emphasizes the use of safer, less toxic, and recyclable solvents acs.orgresearchgate.netpitt.edu. While specific "green" solvents for this compound synthesis are not explicitly mentioned, the broader trend favors alternatives to volatile organic compounds (VOCs) such as water, supercritical fluids, or ionic liquids where applicable pitt.edu.

Energy Efficiency through Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving energy efficiency nih.govfrontiersin.orgumt.edu.myanton-paar.com. Studies have shown that microwave irradiation can drastically reduce reaction times from hours to minutes compared to conventional heating methods nih.govumt.edu.my. For instance, the synthesis of ferrocenyl chalcones, which utilize ferrocenecarboxyaldehyde, demonstrated reaction times of 1-5 minutes under microwave irradiation compared to 12-40 hours for conventional methods nih.gov. This significant reduction in energy consumption and processing time is a key aspect of sustainable production.

Process Mass Intensity (PMI) and E-factor: Metrics like Process Mass Intensity (PMI) and E-factor are crucial for quantifying the sustainability of a chemical process. PMI measures the total mass of materials used per unit mass of product, while the E-factor quantifies the mass of waste generated per unit mass of product acs.orggreenchemistry-toolkit.org. Implementing green chemistry principles, such as optimizing catalysts and solvents, can lead to substantial reductions in PMI and E-factor, making production more cost-effective and environmentally benign greenchemistry-toolkit.orgnih.gov.

Data Table: Comparison of Microwave vs. Conventional Synthesis (General Example)

While direct comparative data for this compound synthesis using microwave versus conventional methods is not available in the provided snippets, the general trend observed in related ferrocene (B1249389) chemistry illustrates the potential benefits:

| Parameter | Conventional Method (CM) | Microwave Method (MM) |

| Reaction Time | 12-40 hours | 1-5 minutes |

| Energy Consumption | High | Significantly Lower |

| Waste Generation | Potentially Higher | Potentially Lower |

| Yield | Variable | Often Comparable/Higher |

| Solvent Usage | Standard | Potentially Reduced |

Note: This table is illustrative, based on general findings in microwave-assisted synthesis of related ferrocene compounds, as specific comparative data for this compound was not found.

The adoption of these sustainable practices is essential for reducing the environmental footprint of chemical manufacturing, aligning with the broader goals of green chemistry semanticscholar.orgresearchgate.netopcw.orgrsc.orgcnr.itmdpi.com.

Compound List:

this compound

Ferrocene

Ferrocenecarboxyaldehyde

Reactivity and Mechanistic Studies of Ferrocenaldehyd Transformations

Condensation Reactions of Ferrocenaldehyde

Condensation reactions involving ferrocenaldehyde are pivotal for synthesizing imine and hydrazone derivatives, which are valuable intermediates and target molecules in their own right.

Ferrocenaldehyde readily reacts with primary amines to form ferrocenyl Schiff bases, also known as ferrocenyl imines. This reaction is a classic condensation process that involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration. The reaction is typically catalyzed by a small amount of acid or a Lewis base, and the water formed is often removed to drive the equilibrium towards product formation rsc.orgoperachem.com. Pyrrolidine, for instance, has been used as a catalyst in the synthesis of imines from ferrocenecarboxaldehyde and naphthylamines rsc.org.

The general reaction can be represented as: Ferrocenaldehyde + Primary Amine → Ferrocenyl Schiff Base + H₂O

These Schiff bases are characterized by the C=N double bond. For example, the reaction of ferrocenecarboxaldehyde with 1-naphthylamine (B1663977) and 2-methyl-1-naphthylamine, catalyzed by pyrrolidine, yields 1-naphthyliminoferrocene and 2-methyl-1-naphthyliminoferrocene, respectively rsc.org. Mechanistic studies suggest that the formation of an imine intermediate is a key step in certain catalytic cycles involving ferrocenaldehyde derivatives nih.gov. Furthermore, ferrocenyl Schiff bases have been explored as chromogenic and electrochemical sensors for metal ions rsc.org.

Ferrocenaldehyde also undergoes condensation reactions with hydrazine (B178648) and its derivatives to form ferrocene-derived hydrazones diva-portal.orgresearchgate.netchemrxiv.orglibretexts.org. This reaction is analogous to Schiff base formation, where the nitrogen atoms of hydrazine act as nucleophiles.

Ferrocenaldehyde + Hydrazine Derivative → Ferrocene-Derived Hydrazone + H₂O

These hydrazones are important building blocks and have been investigated for their biological activities and coordination chemistry diva-portal.orgresearchgate.netnih.gov. For instance, a series of ferrocenyl substituted hydrazones have been prepared from ferrocenecarboxaldehyde and substituted hydrazides diva-portal.org. The C=N bond length in these structures, such as 1.283(5) Å, confirms the linkage between the ferrocene (B1249389) moiety and the hydrazide part diva-portal.org. Research has also explored the synthesis of ferrocenyl formazans, which are a type of hydrazone derivative, and their metal complexes selcuk.edu.tr.

Reduction and Addition Chemistry at the Aldehyde Moiety

The aldehyde group of ferrocenaldehyde can be reduced to a primary alcohol or undergo various addition reactions, leading to diverse functionalized ferrocenes.

Hydrosilylation, the addition of Si-H bonds across unsaturated bonds, can be applied to aldehydes. In this process, ferrocenaldehyde can react with hydrosilanes to form silyl (B83357) ethers, which upon hydrolysis yield the corresponding primary alcohol, ferrocenylmethanol wikipedia.org. While platinum catalysts are traditionally dominant, research is exploring more cost-effective and sustainable alternatives, including iron, cobalt, and nickel complexes nih.govmdpi.comthieme-connect.dersc.orgnih.gov. For example, iron complexes have shown promise in catalyzing the hydrosilylation of carbonyl compounds, including aldehydes mdpi.comnih.gov. Studies have demonstrated that iron pincer complexes can catalyze the hydrosilylation of aldehydes and ketones to yield alcohols mdpi.com.

The general reaction is: Ferrocenaldehyde + R₃SiH → Ferrocenyl-O-SiR₃ → Ferrocenyl-CH₂OH (after hydrolysis)

Hydroboration involves the addition of a boron-hydrogen (B-H) bond across an unsaturated bond. Aldehydes can undergo hydroboration, typically with boranes like pinacolborane (HBpin), to form borate (B1201080) esters, which are subsequently hydrolyzed to primary alcohols rsc.orgnih.govmdpi.comnih.govyoutube.comyoutube.com. This reaction is often catalyzed by transition metal complexes or main group metal complexes. Iron complexes, such as Fe(acac)₃, have been reported to catalyze the hydroboration of aldehydes at room temperature, yielding primary alcohols nih.gov. The mechanism often involves an Fe-H intermediate nih.gov. While hydroboration of aldehydes can occur without a catalyst, catalytic methods offer improved efficiency and milder conditions mdpi.com.

Ferrocenaldehyde + HBpin → Ferrocenyl-CH(OBpin) → Ferrocenyl-CH₂OH (after hydrolysis)

Ionic hydrogenation is a method for reducing organic compounds using a combination of a proton source and a hydride source. For aldehydes, this typically involves a silane (B1218182), such as triethylsilane (Et₃SiH), in the presence of a strong acid, like trifluoroacetic acid (TFA) researchgate.netrsc.orgwikipedia.org. This method is effective for reducing aldehydes to primary alcohols. The mechanism involves the activation of the aldehyde's carbonyl group by the proton source, followed by hydride transfer from the silane to the activated intermediate researchgate.netwikipedia.org. Ionic hydrogenation is known for its chemoselectivity and tolerance to various functional groups researchgate.netrsc.org.

Ferrocenaldehyde + Et₃SiH + Acid → Ferrocenyl-CH₂OH

This reaction can be particularly useful for substrates that might be sensitive to other reduction conditions. The process typically proceeds under mild conditions and can be highly efficient.

Derivatization and Advanced Functionalization of Ferrocenaldehyd

Design and Synthesis of Ferrocene-Based Ligands

The conversion of ferrocenaldehyd into sophisticated ligand architectures is a significant area of research. The aldehyde functional group serves as a versatile handle for introducing phosphorus, nitrogen, sulfur, and other donor atoms, leading to the creation of mono- and bidentate ligands. rsc.org These ligands, coordinating to transition metals, have found extensive use in homogeneous catalysis, leveraging the unique steric and electronic properties conferred by the bulky and electron-rich ferrocenyl backbone.

The inherent planar chirality of the ferrocene (B1249389) unit makes it an exceptional scaffold for the design of chiral ligands used in asymmetric catalysis. mdpi.comacs.org this compound is a key precursor in the synthesis of such ligands, where the aldehyde is transformed into various chiral moieties. These ligands have demonstrated high efficacy in a multitude of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and allylic substitutions, often achieving high levels of enantioselectivity. mdpi.comresearchgate.netnih.gov

The synthetic utility of this compound lies in its straightforward conversion into imines, amines, or alcohols, which can then be further functionalized. For instance, condensation with chiral amines or amino alcohols yields chiral ferrocenyl imines or oxazolines. These intermediates can be subjected to diastereoselective ortho-lithiation, a powerful method for introducing a second substituent, such as a phosphine (B1218219) group, onto the cyclopentadienyl (B1206354) (Cp) ring adjacent to the aldehyde-derived group. This process fixes the planar chirality and generates highly effective P,N-bidentate ligands. nih.govosti.gov The combination of central chirality (on the side chain) and planar chirality (of the ferrocene plane) often results in superior stereoinduction in catalytic processes. nih.gov

Table 1: Examples of Asymmetric Transformations using Ferrocene-based Ligands

| Catalytic Reaction | Ligand Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Olefin Hydrogenation | P,P-Bidentate (Josiphos type) | up to >99.9% | nih.gov |

| Allylic Substitution | P,N-Bidentate (Oxazoline type) | High | mdpi.com |

| Diethylzinc Addition | N,O-Bidentate (Pyrrolidine type) | up to 95% | nih.gov |

| Heck Reaction | Diphosphine-Oxazoline | Regioselectivity Examined | mdpi.com |

The success of these ligands stems from the rigid ferrocene backbone, which provides a well-defined chiral environment around the metal center, and the ease with which their steric and electronic properties can be tuned by modifying the substituents on the Cp rings or the donor atoms. mdpi.comresearchgate.net

This compound is an excellent starting point for synthesizing ligands containing various heteroatom donors, such as nitrogen, sulfur, and phosphorus. rsc.org These hetero-bidentate ligands are of significant interest as they combine the distinct electronic properties and coordination behaviors of different donor atoms, creating additional asymmetry around the metal center which can enhance stereoinduction. rsc.org

Common synthetic routes starting from this compound include:

Condensation Reactions: Reaction with primary amines or hydrazines yields ferrocenyl imines (Schiff bases) and hydrazones, respectively. These N-donor ligands and their metal complexes have been studied for their catalytic and biological activities.

Reductive Amination: The aldehyde can be converted into an amino group, providing an entry point for synthesizing ferrocenyl aminophosphine (B1255530) ligands, a prominent class of catalysts. nih.gov

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde to an alkene, which can be further functionalized to incorporate heteroatoms.

Thionation: Reaction with agents like Lawesson's reagent can convert the carbonyl oxygen into sulfur, opening pathways to sulfur-containing ligands.

The resulting ligands, such as ferrocenyl amino phosphanes, phosphane oxazolines, and P,S-ligands, have proven to be highly effective in asymmetric catalysis. rsc.org For example, Schiff base ligands derived from this compound coordinate to metal ions in a bidentate fashion through N and S donor sites and have been explored for their chemical and biological properties. researchgate.net

Construction of Novel Ferrocenyl Compounds for Specialized Applications

The derivatization of this compound extends beyond ligand synthesis into the realm of materials science, where the unique redox properties of the ferrocene moiety are exploited.

Incorporating the redox-active ferrocene unit into polymer structures leads to functional materials with interesting electrochemical and physical properties. researchgate.net this compound serves as a crucial monomer or precursor for creating these polymers. Two primary architectures exist: main-chain polymers, where the ferrocene unit is part of the polymer backbone, and side-chain polymers, where the ferrocene moiety is appended to the polymer chain. researchgate.net

A common strategy involves converting this compound into a polymerizable monomer. For example, acylation of ferrocenemethanol (B74494) (obtained by reduction of this compound) with methacryloyl chloride yields ferrocenylmethyl methacrylate (B99206) (FMMA). rsc.org This monomer can then be polymerized using techniques like atom transfer radical polymerization (ATRP) to create well-defined block copolymers. rsc.orgnih.gov

Another approach involves the post-polymerization modification of a pre-existing polymer. For instance, block copolymers containing a poly(methyl methacrylate) (PMMA) segment can be modified by reaction with 3-ferrocenyl propylamine, which is synthesized from this compound. nih.gov This process attaches the ferrocenyl group to the polymer backbone via an amide linkage. Such ferrocene-containing polymers can act as redox-responsive materials or as preceramic polymers, which upon pyrolysis yield porous carbon networks functionalized with iron oxide. nih.gov

Table 2: Synthesis of Ferrocene-Containing Polymers from this compound

| Polymerization Strategy | Monomer/Precursor from this compound | Polymerization Method | Resulting Polymer | Application | Reference |

|---|---|---|---|---|---|

| Polymerization of Monomer | Ferrocenylmethyl Methacrylate (FMMA) | ATRP | Poly(FMMA) block copolymers | Not specified | rsc.org |

| Post-Polymerization Modification | 3-Ferrocenyl Propylamine | Amidation of PMMA block | PAN-b-P(FMMAm) | Preceramic polymers | nih.gov |

Ferrocene derivatives play a dual role in the synthesis of metallic nanoparticles, often acting as both reducing and stabilizing agents. mdpi.comrsc.org The ferrocene/ferrocenium (B1229745) redox couple can reduce metal salts (e.g., HAuCl₄) to form nanoparticles, while the ferrocenyl ligand itself adsorbs onto the nanoparticle surface, preventing aggregation. mdpi.comresearchgate.net this compound can be converted into functionalized ferrocene derivatives, such as thiols or amphiphilic molecules, designed specifically for nanoparticle synthesis and stabilization. For example, an amphiphilic resorcinarene (B1253557) bearing ferrocene groups has been used to synthesize colloidal silver nanoparticles where it served as both the reductant and the stabilizer. rsc.org

Ferrocene can also be a precursor for magnetic iron-based nanoparticles. nih.govresearchgate.net Thermal decomposition (pyrolysis) of ferrocene-containing materials, such as ferrocene-functionalized polymers, can yield magnetic nanoparticles (e.g., Fe₃O₄ or γ-Fe₂O₃) embedded within a carbon or silica (B1680970) matrix. nih.gov This approach allows for the facile creation of porous magnetic nanoparticles with applications in adsorption and catalysis. nih.gov

The stability of ferrocene-based nanoparticles can be enhanced through various strategies. PEGylation (attaching polyethylene (B3416737) glycol chains) of ferrocene polymer nanoparticles improves their physiological stability and biocompatibility. osti.gov Additionally, ferrocene-containing polymers like poly(ferrocenylsilane) have been shown to be effective stabilizing agents for nanoparticle dispersions. researchgate.netnih.gov

The conjugation of ferrocene derivatives to peptides creates hybrid biomaterials with unique structural and electrochemical properties. This compound can be readily converted to ferrocenecarboxylic acid or aminoferrocene, which can then be coupled to peptides using standard solid-phase or solution-phase synthesis techniques. The resulting ferrocene-peptide conjugates are valuable in the design of electrochemical biosensors, as the ferrocene unit acts as an efficient and stable redox probe.

The rigid structure of the ferrocene moiety can act as a scaffold to induce or stabilize specific secondary structures, such as β-turns or helices, in the attached peptide chains. The inter-ring spacing of approximately 3.3 Å in ferrocene is suitable for promoting hydrogen bonding between peptide chains attached to the two different Cp rings. The chirality of the peptide can, in turn, induce a preferred helical chirality in the ferrocene moiety.

These systems have applications in molecular recognition and sensing. The electrochemical signal of the ferrocene unit can be modulated by the binding of an analyte to the peptide portion, allowing for the development of sensitive electrochemical sensors for anions, cations, or other biomolecules.

Multicomponent Reaction (MCR) Strategies Utilizing this compound

This compound, also known as ferrocenecarboxaldehyde, serves as a versatile building block in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. The incorporation of the ferrocenyl moiety through MCRs has led to the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Notable MCRs that utilize this compound include the Biginelli and Ugi reactions. In the Biginelli reaction, this compound reacts with a β-ketoester and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or the corresponding thiones. wikipedia.orgillinois.edutaylorandfrancis.com These ferrocenyl-substituted dihydropyrimidines are of significant interest due to their potential pharmacological activities. illinois.edutaylorandfrancis.com The reaction mechanism typically involves an acid-catalyzed condensation process, leading to the formation of the heterocyclic ring system. wikipedia.orgillinois.edu

The Ugi four-component reaction (U-4CR) is another powerful MCR that has been successfully employed with ferrocene-containing reactants. mdpi.comwikipedia.orgillinois.edu In a typical Ugi reaction, a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.org When this compound is used as the aldehyde component, it leads to the formation of dipeptide-like molecules containing the ferrocenyl group. mdpi.com This strategy has been utilized to synthesize novel ferrocenyl bis-amides with unique molecular structures and electrochemical properties. mdpi.com

The following table summarizes key multicomponent reactions involving this compound, showcasing its utility in the synthesis of complex ferrocenyl-substituted heterocycles.

Table 1: Multicomponent Reactions Utilizing this compound

| Reaction Name | Other Key Reactants | Product Type | Notes |

|---|---|---|---|

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Ferrocenyl-dihydropyrimidinone/thione | An acid-catalyzed reaction for the synthesis of pharmacologically relevant heterocycles. wikipedia.orgillinois.edutaylorandfrancis.com |

| Ugi Four-Component Reaction | Amine, Carboxylic Acid, Isocyanide | Ferrocenyl bis-amide | Efficiently produces dipeptide-like molecules incorporating a ferrocenyl moiety. mdpi.comwikipedia.orgillinois.edu |

| Hantzsch Dihydropyridine Synthesis | 2 equivalents of a β-keto ester, Ammonium acetate/ammonia | Ferrocenyl-dihydropyridine | A multi-component reaction that can be followed by oxidation to yield the corresponding ferrocenyl-pyridine. wikipedia.orgorganic-chemistry.org |

| Passerini Reaction | Carboxylic acid, Isocyanide | α-acyloxy amide | A three-component reaction that can be used to synthesize α-hydroxy carboxamides containing a ferrocene unit. wikipedia.orgorganic-chemistry.org |

Development of this compound-Derived Chemical Probes and Sensing Elements

The unique electrochemical and photophysical properties of the ferrocene moiety have made it a valuable component in the design of chemical sensors. This compound is a key starting material for the synthesis of a wide array of chemosensors, particularly for the detection of metal ions. The aldehyde functional group allows for facile derivatization, most commonly through the formation of Schiff bases, to introduce specific recognition sites for target analytes. nih.govscielo.org.mxresearchgate.netscielo.org.mx

This compound-derived Schiff bases have been extensively developed as colorimetric and electrochemical sensors for various metal cations, including Cu²⁺, Hg²⁺, Pb²⁺, Cd²⁺, and Zn²⁺. nih.govscielo.org.mxscielo.org.mxdergipark.org.tr The sensing mechanism of these probes often relies on the coordination of the metal ion to the Schiff base ligand. This interaction can lead to a change in the electronic properties of the molecule, resulting in a detectable signal.

In colorimetric sensors, the binding of a metal ion can cause a noticeable color change, which can be observed with the naked eye or quantified using UV-Vis spectroscopy. nih.govscielo.org.mxscielo.org.mx This color change is often attributed to alterations in the intramolecular charge transfer (ICT) or the formation of a metal-to-ligand charge transfer (MLCT) band upon complexation. nih.govscielo.org.mxscielo.org.mx

For electrochemical sensors, the redox-active ferrocene/ferrocenium (Fc/Fc⁺) couple serves as the signaling unit. The binding of an analyte to the receptor part of the sensor molecule can perturb the electron density around the iron center of the ferrocene, leading to a shift in its redox potential. nih.govresearchgate.netmdpi.comdeakin.edu.au This shift can be measured using techniques such as cyclic voltammetry, providing a quantitative measure of the analyte concentration.

The table below provides an overview of various chemical probes and sensing elements derived from this compound, highlighting their target analytes and the principles behind their sensing mechanisms.

Table 2: this compound-Derived Chemical Probes and Sensing Elements

| Sensor Type | Target Analyte(s) | Signaling Mechanism | Key Features |

|---|---|---|---|

| Colorimetric Schiff Base Sensor | Cu²⁺ | Formation of a Metal-to-Ligand Charge Transfer (MLCT) band upon coordination. nih.govscielo.org.mxscielo.org.mx | Exhibits a distinct color change in the presence of copper ions, allowing for visual detection. |

| Electrochemical Schiff Base Sensor | Hg²⁺, Mn²⁺, Pb²⁺, Cd²⁺, Ni²⁺, Cu²⁺ | Change in the redox potential of the ferrocene unit upon metal ion binding. nih.govscielo.org.mxscielo.org.mx | Allows for the quantitative detection of multiple metal ions through voltammetric techniques. |

| Fluorescent Schiff Base Sensor | Zn²⁺, Cd²⁺ | Modulation of fluorescence intensity upon ion binding. dergipark.org.tr | Offers high sensitivity for the detection of specific metal ions. |

| Electrochemical Sensor | Ganciclovir (B1264) | Electrocatalytic oxidation of ganciclovir at the modified electrode surface. researchgate.net | Ferrocene-based chiral Schiff bases can be used to fabricate sensors for biologically important molecules. |

Catalytic Applications of Ferrocenaldehyd and Its Derivatives

Ferrocene-Based Catalysts in Organic Synthesis

In this context, the iron center of the ferrocene (B1249389) moiety remains in the +2 oxidation state (Fe(II)). The ferrocenyl group primarily functions as a sterically demanding and electronically tunable backbone for ligands that coordinate to other catalytically active transition metals, such as palladium, rhodium, or iridium. The ease of modifying the aldehyde group allows for the synthesis of a diverse library of ligands from a single starting material.

Asymmetric Catalysis Mediated by Chiral Ferrocenyl Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and ferrocene-based chiral ligands are pivotal in this field. rsc.org Ferrocenaldehyde is an ideal starting point for creating such ligands due to the straightforward conversion of its aldehyde functionality into a stereogenic center.

A primary method involves the condensation of ferrocenaldehyde with a chiral primary amine or amino alcohol to form a chiral ferrocenyl imine (Schiff base). Subsequent reduction of the imine C=N bond yields a chiral secondary amine, often containing a hydroxyl group that can act as an additional coordination site. These resulting chiral amino alcohol or diamine ligands can then coordinate to metal centers and induce asymmetry in catalytic transformations.

For instance, P,N-ferrocenyl ligands derived from ferrocenaldehyde have been successfully employed in the iridium-catalyzed asymmetric hydrogenation of imines. nih.gov These reactions produce chiral amines, which are valuable building blocks in pharmaceuticals, with high yields and excellent enantioselectivities (up to 99% ee). nih.gov The ferrocene backbone provides a rigid and bulky framework that creates a well-defined chiral environment around the metal center, enabling effective stereochemical control.

Table 1: Asymmetric Hydrogenation using Ferrocenaldehyde-Derived Ligands

| Substrate | Ligand Type | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|

Cross-Coupling Reactions Catalyzed by Ferrocene Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools for C-C bond formation. The efficacy of these reactions heavily relies on the nature of the ligand coordinated to the palladium center. Ferrocene derivatives, particularly those containing phosphine (B1218219) donors, have emerged as a superior class of ligands due to their electron-rich nature and steric bulk, which promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. mdpi.comliv.ac.uk

Ferrocenaldehyde can be readily converted into valuable P,N-bidentate ligands. A typical synthetic route involves the condensation of ferrocenaldehyde with an aminophosphine (B1255530) to generate a ferrocenyl iminophosphine ligand. These ligands chelate to palladium(II) precursors to form stable, air- and moisture-tolerant pre-catalysts. mdpi.com

These palladium complexes have demonstrated high activity in Suzuki-Miyaura couplings of aryl halides with arylboronic acids and in Mizoroki-Heck reactions. mdpi.com The combination of the "soft" phosphine donor and the "hard" imine donor allows for fine-tuning of the electronic and steric properties of the catalyst, leading to high turnover numbers and functional group tolerance. mdpi.com

Table 2: Performance of Ferrocenaldehyde-Derived Catalysts in Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst System | Product | Yield (%) | Turnover Number (TON) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl bromide + Arylboronic acid | Pd(II)-Ferrocenyl Iminophosphine | Biaryl | High | up to 201 |

Oxidation and Reduction Catalysis Utilizing Ferrocene Scaffolds

While often serving as a ligand backbone, the ferrocene unit itself can participate directly in redox processes, acting as an electron shuttle. However, in the context of this section, its role is primarily as a scaffold for ligands that facilitate oxidation and reduction reactions catalyzed by another metal center.

Ferrocene-based Schiff base complexes, synthesized via the condensation of ferrocenaldehyde with various amines, can coordinate with metals like ruthenium to form active catalysts for transfer hydrogenation. rsc.org In these reactions, a hydrogen donor (e.g., isopropanol) is used to reduce a substrate, such as a ketone, to the corresponding alcohol. The ferrocenyl ligand influences the activity and selectivity of the ruthenium center.

Furthermore, the ferrocene moiety can be incorporated into heterogeneous catalysts. For example, ferrocenaldehyde can be used to anchor the ferrocene unit onto a solid support like mesoporous silica (B1680970) via Schiff base formation. mdpi.com The resulting material can then act as a robust, recyclable catalyst for oxidation reactions, such as the degradation of pollutants using hydrogen peroxide. mdpi.com Here, the iron center of the ferrocene can participate in Fenton-type chemistry to generate reactive oxygen species.

Ferrocenium (B1229745) Cations in Catalytic Processes

The ferrocene/ferrocenium couple is a reversible one-electron redox system. nih.gov Upon oxidation, the neutral Fe(II) ferrocene is converted into the paramagnetic Fe(III) ferrocenium cation. This oxidation dramatically alters the electronic properties of the molecule, transforming it from an electron-rich aromatic system into a potent electron-withdrawing unit and a Lewis acid. nih.gov Derivatives of ferrocenaldehyde are particularly interesting in this regard, as the electron-withdrawing nature of the formyl group (or its imine/oxime derivatives) can further enhance the Lewis acidity and oxidizing power of the corresponding ferrocenium cation. nih.gov

Applications as Lewis Acid Catalysts

The ferrocenium cation itself can function as a Lewis acid catalyst, activating substrates towards nucleophilic attack. nih.gov The Lewis acidity can be finely tuned by the substituents on the cyclopentadienyl (B1206354) rings. nih.gov A derivative formed from ferrocenaldehyde, such as a ferrocenyl imine, would bear an electron-withdrawing group, increasing the oxidation potential of the ferrocene and enhancing the Lewis acidity of the resulting ferrocenium cation.

These ferrocenium-based Lewis acids catalyze a variety of organic transformations. For example, they have been shown to be effective in Friedel-Crafts reactions, activating benzylic alcohols for alkylation of arenes. mdpi.com They also catalyze the ring-opening of epoxides with alcohols and amines, and promote Strecker reactions for the synthesis of α-aminonitriles by activating the imine intermediate. mdpi.com The catalytic cycle typically involves the ferrocenium cation activating the substrate, followed by nucleophilic attack and release of the product, with the catalyst being regenerated.

Table 3: Lewis Acid Catalysis by Ferrocenium Cations

| Reaction Type | Substrate | Catalyst | Product |

|---|---|---|---|

| Friedel-Crafts Alkylation | Benzylic Alcohol + Arene | Ferroceniumboronic acid | Diarylalkane |

| Epoxide Ring Opening | Epoxide + Alcohol | Ferrocenium tetrafluoroborate | β-Alkoxy Alcohol |

Role in Radical and Cationic Polymerization

Ferrocenium salts have gained prominence as initiators for polymerization reactions, particularly cationic polymerization. mdpi.comresearchgate.net Many ferrocenium salts, especially mixed-ligand sandwich complexes of the type [FeCp(Arene)]⁺, function as efficient photoinitiators. unica.it Upon irradiation with UV or visible light, the arene ligand dissociates, generating a coordinatively unsaturated and highly reactive cationic iron species that acts as a strong Lewis acid, capable of initiating the polymerization of monomers like epoxides and vinyl ethers. researchgate.netunica.it

In the realm of radical polymerization, ferrocene can act as a co-initiator or an accelerator. mdpi.com For instance, it can participate in redox cycles with initiators like peroxides, facilitating the generation of radicals that start the polymerization chain reaction. mdpi.com The oxidized ferrocenium cation can be reduced back to ferrocene, completing a catalytic cycle. This has been applied to the polymerization of monomers such as vinyl acetate. mdpi.com

Interplay Between Homogeneous and Heterogeneous Catalysis with Ferrocene Systems.researchgate.nethilarispublisher.commdpi.com

The application of ferrocene-based catalysts, including those derived from ferrocenaldehyde, spans both homogeneous and heterogeneous systems, each presenting a unique set of advantages and disadvantages. hilarispublisher.commdpi.com The decision to employ a homogeneous or heterogeneous catalyst is often dictated by the specific requirements of the chemical transformation, including reaction kinetics, product separation, and catalyst reusability. hilarispublisher.com

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, often offers high catalytic activity and selectivity due to the well-defined nature of the active sites. hilarispublisher.com Every catalyst molecule is theoretically available to participate in the reaction, leading to efficient conversions under mild conditions. hilarispublisher.com However, the primary drawback of homogeneous catalysis is the often difficult and costly separation of the catalyst from the reaction products, which can lead to product contamination and loss of the valuable catalyst. hilarispublisher.commdpi.com

To overcome these limitations, significant research has focused on the "heterogenization" of homogeneous ferrocene catalysts. This involves anchoring the catalytically active ferrocene moiety onto an insoluble solid support. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, namely facile separation and recyclability. mdpi.com

Common strategies for the immobilization of ferrocene derivatives include covalent bonding to polymers, silica, or magnetic nanoparticles. For instance, ferrocene compounds have been anchored on mesoporous silica, such as SBA-15, through the formation of Schiff bases or via click chemistry. The resulting solid material can then be used as a heterogeneous catalyst, for example, in oxidative degradation processes.

A critical aspect of heterogenized catalysts is their stability, particularly concerning the leaching of the active metal species from the support into the reaction medium. hilarispublisher.commdpi.com Leaching can diminish the catalyst's long-term performance and lead to contamination of the final product. hilarispublisher.com Therefore, rigorous testing of catalyst recyclability and the extent of leaching is paramount. Techniques such as inductively coupled plasma (ICP) analysis are often employed to quantify the amount of metal that has leached into the solution after a reaction.

The interplay between these two catalytic regimes is a dynamic area of research. The ideal catalyst would exhibit the high activity of a homogeneous system while being easily recoverable and reusable like a heterogeneous one. hilarispublisher.com The development of robust methods for anchoring ferrocenaldehyde derivatives to solid supports is a key step toward achieving this goal.

Below is a comparative table illustrating the general characteristics of homogeneous and heterogeneous catalysis in the context of ferrocene systems.

| Feature | Homogeneous Ferrocene Catalysts | Heterogeneous Ferrocene Catalysts |

| Phase | Catalyst and reactants in the same phase (e.g., liquid) | Catalyst in a different phase from reactants (e.g., solid catalyst in a liquid reaction mixture) |

| Activity/Selectivity | Generally high due to well-defined active sites | Can be lower due to mass transfer limitations and less defined active sites |

| Catalyst Separation | Difficult and often requires energy-intensive processes like distillation or extraction | Easy separation through filtration or magnetic decantation (if supported on magnetic nanoparticles) |

| Recyclability | Challenging and often leads to catalyst loss | Generally straightforward, allowing for multiple reaction cycles |

| Risk of Leaching | Not applicable in the traditional sense, but catalyst recovery is an issue | A significant concern that can lead to reduced activity and product contamination |

The following table presents illustrative data on the recycling of a hypothetical heterogenized ferrocene catalyst, emphasizing the importance of stability and minimal leaching for practical applications.

| Cycle | Conversion (%) | Leached Iron (ppm) |

| 1 | 98 | 1.2 |

| 2 | 97 | 1.5 |

| 3 | 96 | 1.8 |

| 4 | 94 | 2.1 |

| 5 | 91 | 2.5 |

Elucidation of Reaction Mechanisms in Ferrocene-Mediated Catalysis.researchgate.net

Understanding the reaction mechanism is fundamental to optimizing catalytic processes and designing more efficient catalysts. For reactions mediated by ferrocenaldehyde and its derivatives, a combination of experimental and computational techniques is employed to elucidate the intricate steps of the catalytic cycle. These studies provide insights into the nature of the active species, the transition states, and the factors that control the reaction's rate and selectivity. researchgate.net

A common derivative of ferrocenaldehyde used in catalysis is the ferrocenyl Schiff base, formed by the condensation of ferrocenaldehyde with a primary amine. These Schiff bases can act as ligands for various metals or, in some cases, function as organocatalysts themselves.

Consider, for example, a base-catalyzed aldol (B89426) condensation reaction where a ferrocenaldehyde-derived Schiff base could play a role in the catalytic cycle. The general mechanism for a base-catalyzed aldol condensation involves the formation of an enolate nucleophile which then attacks the carbonyl group of another aldehyde or ketone molecule. wikipedia.orglibretexts.orgsrmist.edu.inkhanacademy.org

A plausible catalytic cycle for an aldol-type reaction catalyzed by a ferrocenyl compound might involve the following key steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. The ferrocenyl group can influence the basicity of the system and the stability of the intermediates.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde (such as ferrocenaldehyde or another aldehyde present in the reaction mixture) to form a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a proton source (often a water molecule formed in the initial deprotonation step) to yield a β-hydroxy carbonyl compound (the aldol addition product).

Dehydration (Condensation): Under certain conditions (e.g., heating), the aldol addition product can undergo dehydration to form an α,β-unsaturated carbonyl compound.

To probe such mechanisms, researchers often turn to kinetic studies, including the determination of reaction orders and activation parameters. The kinetic isotope effect (KIE) is a particularly powerful tool. snnu.edu.cnwikipedia.orguspto.govnih.gov By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can determine if the bond to that atom is broken in the rate-determining step of the reaction. A significant primary KIE (typically kH/kD > 2) is indicative of C-H bond cleavage in the rate-limiting step. uspto.gov

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in mechanistic studies. researchgate.net DFT calculations can be used to model the geometries of reactants, intermediates, and transition states, as well as to calculate their relative energies. This allows for the construction of a detailed energy profile for the entire catalytic cycle, helping to identify the rate-determining step and to understand the origins of stereoselectivity in asymmetric catalysis. researchgate.net

The following table provides hypothetical data from a DFT study of a key step in a ferrocene-mediated catalytic reaction, illustrating how computational chemistry can provide quantitative insights into reaction mechanisms.

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Key Bond Distances (Å) |

| 1 | Reactants | 0.0 | - |

| 2 | Transition State 1 (Enolate Formation) | +15.2 | C-H: 1.52, O-H: 1.21 |

| 3 | Enolate Intermediate | +5.8 | - |

| 4 | Transition State 2 (C-C Bond Formation) | +21.5 | C-C: 2.15 |

| 5 | Alkoxide Intermediate | -10.3 | C-O: 1.45 |

| 6 | Product | -25.7 | - |

By combining experimental evidence with theoretical calculations, a comprehensive picture of the reaction mechanism can be developed, paving the way for the rational design of new and improved ferrocenaldehyde-based catalysts.

Applications in Advanced Materials Science and Engineering

Functional Polymeric Materials Based on Ferrocene (B1249389)

The incorporation of the ferrocene unit into polymer architectures imparts unique redox, electronic, and thermal properties. Ferrocenaldehyde is a key starting material for creating polymers with pendant ferrocenyl groups, which are crucial for applications requiring redox activity and stimuli-responsive behavior.

Synthesis and Characteristics of Polyferrocenylsilanes

Polyferrocenylsilanes (PFS) are a significant class of organometallic polymers characterized by a backbone of alternating ferrocene and organosilane units. semanticscholar.orgresearchgate.netbris.ac.ukrsc.org The primary and well-established method for synthesizing high molecular weight PFS is the ring-opening polymerization (ROP) of silicon-bridged nih.govferrocenophanes. semanticscholar.orgresearchgate.netbris.ac.ukrsc.org This process requires a ferrocene derivative that is functionalized on both cyclopentadienyl (B1206354) rings to enable the formation of the polymer main chain.

Ferrocenaldehyde, being a monosubstituted ferrocene derivative, is not a direct precursor for the synthesis of the main chain of linear polyferrocenylsilanes through traditional ROP or polycondensation methods. Its single reactive aldehyde group does not facilitate the necessary difunctional reactivity required to build the alternating ferrocene-silane backbone. Therefore, the extensive body of research on PFS synthesis does not feature ferrocenaldehyde as a key monomer. semanticscholar.orgresearchgate.netbris.ac.ukrsc.org However, its utility in creating other classes of functional ferrocene-containing polymers is well-documented.

Exploration of Redox-Active Ferrocene-Containing Polymers

Ferrocenaldehyde is an excellent building block for creating redox-active polymers where the ferrocene unit is incorporated as a pendant group. The aldehyde functionality provides a reactive site for polymerization or for modification into other polymerizable groups.

One innovative approach involves a step-by-step, pseudo-living polymerization directly on a substrate. Researchers have successfully synthesized a redox-active polymer on a gold electrode using ferrocenecarboxaldehyde (FcA) and 1-methylpyrrole (MePyr). nih.gov This method allows for precise control over the degree of polymerization by adjusting the number of sequential reaction cycles. nih.gov The process involves the sequential reaction of FcA and MePyr, leading to the unidirectional growth of the polymer from a 3-thiophenemethanol initiator bound to the gold surface. nih.gov

| Step | Reaction | Purpose |

|---|---|---|

| 0 | Binding of 3-thiophenemethanol and methylpyrrole terminal groups to gold electrode | Initiation of unidirectional polymer growth |

| 1 | Reaction with Ferrocenecarboxaldehyde (FcA) | Addition of the ferrocene monomer unit |

| 2 & 3 | Washing with Tetrahydrofuran (THF) | Removal of unreacted reagents |

| 4 | Reaction with 1-Methylpyrrole (MePyr) | Addition of the pyrrole co-monomer unit |

| 5 & 6 | Washing with THF | Removal of unreacted reagents |

This table outlines the sequential steps for the synthesis of a redox-active polymer on a gold electrode, as described in the research by Onishi et al. nih.gov

Another significant synthetic route transforms ferrocenaldehyde into a polymerizable monomer for anionic polymerization. In this multi-step process, ferrocenecarboxaldehyde is first reduced to ferrocenemethanol (B74494) using a mild reducing agent like sodium borohydride. dtu.dk The resulting ferrocenemethanol is then acylated with methacryloyl chloride to produce the monomer ferrocenylmethyl methacrylate (B99206) (FMMA). dtu.dk This monomer can then be polymerized, often as part of a block copolymer. For instance, narrowly dispersed diblock copolymers of poly(methyl methacrylate) (PMMA) and poly(ferrocenylmethyl methacrylate) (PFMMA) have been synthesized via anionic polymerization. dtu.dk The resulting polymers exhibit the characteristic redox behavior of the ferrocene moiety, making them suitable for applications in electrocatalysis and stimuli-responsive materials. rsc.org

Nanoscience Applications of Ferrocenyl Architectures

The reactive nature of the aldehyde group in ferrocenaldehyde makes it a valuable tool for integrating the unique electrochemical properties of ferrocene into nanoscale systems, including nanoparticles and sensing platforms.

Controlled Fabrication of Ferrocene-Stabilized Nanoparticles

Ferrocenaldehyde's aldehyde group can readily react with primary amines to form imine bonds (a Schiff base condensation), providing a straightforward method for covalently attaching ferrocene units to nanoparticle surfaces. wikipedia.orgresearchgate.net This surface functionalization is a key strategy for tailoring the properties of nanomaterials for specific applications. mdpi.comrsc.org

A notable example is the fabrication of robust microcapsules through the in situ reaction of ferrocenecarboxaldehyde with poly(allylamine hydrochloride) (PAH), a polymer rich in primary amine groups. When this reaction is conducted within calcium carbonate microparticle templates, which are subsequently removed, it results in the formation of thick-shelled microcapsules. This demonstrates the utility of ferrocenaldehyde in creating structured, functional materials at the microscale through covalent cross-linking.

While direct stabilization of nanoparticles like gold or iron oxide during their synthesis using ferrocenaldehyde is not commonly reported, its role as a functionalizing agent after synthesis is significant. Nanoparticles can be pre-functionalized with amine-terminated ligands, making their surfaces reactive towards ferrocenaldehyde for subsequent ferrocene immobilization. This approach combines the properties of the nanoparticle core (e.g., plasmonic, magnetic) with the redox activity of the ferrocene shell.

Development of Electrochemical Sensing Platforms

Electrochemical sensors often rely on the modification of electrode surfaces with redox-active molecules that can facilitate electron transfer or act as specific recognition elements. nih.govmdpi.com Ferrocenaldehyde is an ideal precursor for this purpose due to its electroactive nature and the reactive handle provided by the formyl group. wikipedia.org

The step-by-step polymerization of ferrocenecarboxaldehyde and 1-methylpyrrole directly onto a gold electrode, as previously mentioned, is a prime example of the development of an electrochemical sensing platform. nih.gov The resulting polymer film is inherently redox-active, and its electrochemical response can be modulated by interactions with analytes, forming the basis of a sensor.

Furthermore, ferrocenaldehyde can be used to label biomolecules, such as DNA probes or antibodies, which are then immobilized on an electrode. The aldehyde can be reacted with amine groups on the biomolecule to form a stable conjugate. The ferrocene unit then acts as an electrochemical reporter, providing a signal that can be correlated with a binding event or a change in the local environment. This strategy is employed in the design of highly sensitive electrochemical immunosensors and biosensors. rsisinternational.orgresearchgate.net

| Method of Incorporation | Role of Ferrocenaldehyde | Sensing Principle | Example Application |

|---|---|---|---|

| Direct polymerization on electrode | Monomer for redox-active polymer film | Modulation of the polymer's redox signal upon analyte interaction | General purpose electrochemical sensor nih.gov |

| Covalent labeling of biomolecules | Provides a reactive aldehyde for conjugation to amines | Acts as a redox label to report on biological recognition events | Immunoglobulin G immunoassay |

| Formation of Schiff base derivatives | Precursor to redox-active ligands | Electrochemical detection of metal ions through complexation scielo.org.mx | Cation sensors scielo.org.mx |

Optoelectronic Materials Incorporating Ferrocene Derivatives

Ferrocene is an excellent electron donor, and when conjugated with electron-accepting groups, it can form molecules with significant nonlinear optical (NLO) properties and interesting electrochromic behavior. rsc.org Ferrocenaldehyde is a common starting point for synthesizing such donor-π-acceptor (D-π-A) systems.

The condensation of ferrocenaldehyde with primary amines leads to the formation of ferrocenyl Schiff bases. researchgate.net These imine-containing molecules have extended π-conjugation, and their electronic properties can be tuned by changing the nature of the amine-containing substituent. researchgate.netnih.govresearchgate.net These Schiff bases and their metal complexes are investigated for their potential in cation sensing and as antimicrobial agents. scielo.org.mx

Similarly, ferrocenaldehyde can undergo condensation reactions with compounds containing active methylene groups, such as substituted acetophenones, to form ferrocenyl chalcones. These reactions create a larger conjugated system that often exhibits interesting optical and electrochemical properties suitable for optoelectronic applications. The electronic and optical characteristics can be fine-tuned by altering the substituents on the aromatic rings of the chalcone structure.

| Derivative Class | Synthetic Reaction | Key Structural Feature | Optoelectronic Property/Application |

|---|---|---|---|

| Ferrocenyl Schiff Bases | Condensation with primary amines researchgate.net | Azomethine (C=N) linkage | Cation sensing, electrochromism scielo.org.mx |

| Ferrocenyl Chalcones | Claisen-Schmidt condensation with ketones | α,β-Unsaturated ketone system | Nonlinear optics, photochromism |

| Ferrocenyl Porphyrins | Condensation with pyrrole derivatives | Porphyrin macrocycle | Photonic applications, electrochemical sensing researchgate.net |

The synthesis of these derivatives often involves straightforward, high-yielding reactions, making ferrocenaldehyde an accessible entry point into the field of ferrocene-based optoelectronic materials. The resulting compounds are studied for their charge-transfer characteristics, which are fundamental to their performance in devices.

Contributions to Bio-Organometallic Materials Research (Non-Clinical)

Ferrocenaldehyde and its derivatives have become instrumental in the advancement of bio-organometallic chemistry, a field that merges the principles of organometallic chemistry with biological applications. The unique electrochemical properties, stability, and versatile reactivity of the ferrocenyl moiety make it an excellent building block for creating sophisticated materials for non-clinical research and diagnostics. These materials are primarily utilized in the development of research tools and advanced biosensors, where the ferrocene unit acts as a sensitive electrochemical probe or a structural scaffold.

Ferrocene-Modified Biomolecules as Research Tools

The conjugation of ferrocene to biomolecules such as peptides and nucleic acids has yielded a powerful class of research tools for studying intricate biological processes. These ferrocene-labeled biomolecules serve as electrochemical probes, allowing for the investigation of molecular interactions and conformations.

Ferrocene-Peptide Conjugates: The incorporation of ferrocene into peptide structures provides a means to study peptide folding, protein-protein interactions, and enzyme activity. mdpi.com The redox state of the ferrocene moiety can be sensitive to its local environment, and changes in this state, monitored by techniques like cyclic voltammetry, can signal conformational changes or binding events. nih.gov For instance, researchers have synthesized ferrocene-peptide conjugates to investigate the binding interactions with proteins like papain. nih.gov In these studies, the peptide sequence is designed to interact with the target protein, and the ferrocene unit provides a detectable electrochemical signal that is altered upon binding. nih.gov This approach has demonstrated a linear relationship between the electrochemical response and enzyme concentration, with detection limits reaching the nanomolar range. nih.gov

Another application lies in studying electron transfer through peptide backbones. By placing ferrocene at one end of a peptide and an electron acceptor at the other, the rate of intramolecular electron transfer can be measured, providing insights into the conductive properties of the peptide structure. mdpi.com The electrochemical behavior of bis-ferrocenyl end-capped peptides has been shown to be influenced by the peptide's secondary structure, such as helical or flat conformations. nih.gov

Ferrocene-Oligonucleotide Conjugates: Ferrocene-modified oligonucleotides are pivotal in the development of electrochemical DNA and RNA sensors. oup.com When a ferrocene-labeled single-stranded DNA (ssDNA) probe hybridizes with its complementary target sequence, the proximity of the ferrocene to the electrode surface changes, leading to a detectable change in the electrochemical signal. nih.gov This principle forms the basis for sequence-specific DNA detection. nih.gov

Research has shown that the electrochemical response of these ferrocenyl probes is largely insensitive to the specific nucleic acid sequence or whether a duplex or triplex is formed, making them versatile and universal electrochemical DNA probes. oup.com Furthermore, ferrocene-terminated peptide nucleic acids (PNAs) have been synthesized for enhanced DNA detection. Hybridization of the PNA probe to a target DNA rigidifies the probe's structure, which in turn alters the redox current of the terminal ferrocene, allowing for sequence-specific detection. nih.gov

Ferrocenyl Compounds in Advanced Biological Sensing (Non-Clinical)

The development of advanced biological sensors for non-clinical applications is a significant area where ferrocenyl compounds, derived from precursors like ferrocenaldehyde, have made a substantial impact. These sensors are typically electrochemical and leverage the reversible redox properties of the ferrocene/ferrocenium (B1229745) couple to detect a wide range of biological analytes with high sensitivity and selectivity.

Electrochemical Biosensors: Ferrocene and its derivatives are widely used as redox mediators in enzyme-based biosensors. nih.gov In a typical configuration, the ferrocene derivative shuttles electrons between the active site of an enzyme and the electrode surface. acs.org A prime example is the glucose biosensor, where glucose oxidase (GOx) catalyzes the oxidation of glucose. nih.gov Ferrocene-modified polymers, such as ferrocene-modified linear poly(ethylenimine) (Fc-LPEI), can immobilize the enzyme on the electrode and facilitate efficient electron transfer. nih.gov This mediated electron transfer allows for the amperometric detection of glucose at a low operating potential. mdpi.com The use of nanomaterials, such as graphene oxide, in conjunction with ferrocene-modified polymers can further enhance the sensitivity of these biosensors. mdpi.com

Enzyme-free glucose sensors have also been developed using ferrocene derivatives. In these systems, a ferrocene-peptide conjugate can act as a redox mediator for glucose oxidation, while metal nanoparticles on the electrode surface serve as non-biological catalytic sites. rsc.org

Proximity-Dependent Hybridization Assays: A notable advancement in DNA sensing is the electrochemical DNA (E-DNA) biosensor based on a proximity-dependent surface hybridization assay. In this design, a ferrocene-labeled probe and a capture probe on an electrode surface both bind to a target DNA sequence. This brings the ferrocene moiety into close proximity with the electrode, generating a strong redox current. acs.org This method has demonstrated a very low detection limit of 1 fM and a wide dynamic range. acs.org

Molecular Recognition and Supramolecular Sensing: Ferrocene-appended cyclodextrins are another important class of ferrocenyl compounds used in biological sensing. nih.gov These molecules combine the host-guest recognition capabilities of cyclodextrins with the electrochemical reporting of ferrocene. They can be used to detect organic molecules and bile salts through changes in the electrochemical or spectroscopic properties of the ferrocene unit upon guest binding. researchgate.netacs.org The attachment of ferrocene-functionalized nanotubes to beta-cyclodextrin self-assembled monolayers via molecular recognition has also been demonstrated, with the potential to create nanometer-sized switching components for sensors. nih.gov

The versatility of ferrocene in molecular design allows for the creation of sensors for a variety of analytes beyond glucose and DNA, including metal cations, anions, and other small molecules. mdpi.commdpi.com The ease of functionalization of the ferrocene scaffold enables the fine-tuning of receptor properties for specific targets. acs.org

Data Tables

Table 1: Ferrocene-Modified Biomolecules as Research Tools

| Ferrocene-Modified Biomolecule | Application | Analyte/Target | Key Finding |

|---|---|---|---|

| Ferrocene-peptide conjugates | Protein interaction studies | Papain | Electrochemical signal correlates with enzyme concentration, enabling detection down to 4 x 10⁻⁹ M. nih.gov |

| Bis-ferrocenyl end-capped peptides | Study of peptide conformation | - | The peptide's secondary structure (helical vs. flat) influences the redox properties of the terminal ferrocene units. nih.gov |

| Ferrocene-conjugated oligonucleotides | Electrochemical DNA probing | Complementary DNA | The ferrocenyl probe acts as a universal electrochemical label, with its signal being largely independent of the nucleic acid sequence. oup.com |

Table 2: Ferrocenyl Compounds in Advanced Biological Sensing (Non-Clinical)

| Ferrocenyl Compound/System | Sensor Type | Analyte | Key Performance Characteristic |

|---|---|---|---|

| Ferrocene-modified linear poly(ethylenimine) with Glucose Oxidase | Enzyme-based biosensor | Glucose | Efficiently mediates electron transfer for amperometric glucose detection. nih.gov |

| Ferrocene-peptide conjugate with metal nanoparticles | Enzyme-free biosensor | Glucose | The ferrocene-peptide acts as a redox mediator for glucose oxidation at the nanoparticle-modified electrode. rsc.org |

| Ferrocene-labeled DNA probe | Proximity-dependent hybridization assay | Target DNA | Achieves a low detection limit of 1 fM and a wide dynamic range. acs.org |

Theoretical and Computational Chemistry Studies of Ferrocenaldehyd Systems

Quantum Chemical Investigations of Ferrocene (B1249389) Derivatives

Quantum chemical methods are fundamental to understanding the bonding, electronic properties, and structure of ferrocene and its derivatives. These calculations provide a detailed picture of how the central iron atom interacts with the cyclopentadienyl (B1206354) (Cp) rings and how substituents, such as the aldehyde group in Ferrocenaldehyd, influence these properties.

Density Functional Theory (DFT) has become the workhorse of computational studies on ferrocenyl systems due to its favorable balance of accuracy and computational cost. researchgate.nettuwien.at It is routinely used to optimize molecular geometries, predict electronic and optical properties, and analyze the nature of frontier molecular orbitals (FMOs). researchgate.netias.ac.in

Researchers employ various functionals and basis sets for these calculations. A common approach involves hybrid functionals like B3LYP, combined with basis sets such as 6-31G** for carbon, hydrogen, and oxygen, and effective core potentials like LANL2DZ for the iron atom. ias.ac.inmdpi.com DFT calculations have been successfully used to study Schiff base derivatives synthesized from ferrocenecarboxaldehyde. ias.ac.in In these studies, the ground state geometries are optimized to understand the structural parameters, and the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and charge transfer properties of the molecules. ias.ac.in For instance, in certain ferrocenyl Schiff bases, the HOMO is delocalized on a phenyl moiety while the LUMO is distributed at the ferrocenylideneamine unit, indicating the direction of potential charge transfer. ias.ac.in

The table below summarizes typical parameters calculated using DFT for ferrocene derivatives.

| Parameter | Description | Typical Application |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and overall conformation. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability and ionization potential. scispace.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability and electron affinity. scispace.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and the energy of the lowest electronic transition. ias.ac.in |

| Mulliken Charges | Distribution of electron charge among the atoms. | Helps to identify electrophilic and nucleophilic sites within the molecule. |

While DFT is widely used, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD, CCSD(T)), and Complete Active Space Self-Consistent Field (CASSCF), provide benchmark data for more complex electronic structure problems. These methods are computationally more demanding but can be more accurate for systems where electron correlation is particularly important. For ferrocene itself, early theoretical studies struggled to correctly assign the ground state and predict the first ionization potential (IP). mdpi.com Advanced ab initio methods have been crucial in resolving these discrepancies and validating the results obtained from various DFT functionals. mdpi.com They serve as a "gold standard" for calibrating DFT methods, ensuring their reliability for larger and more complex ferrocenyl systems. mdpi.com

Molecular Modeling and Simulation of Reaction Mechanisms and Intermediates

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions involving ferrocenyl compounds. By mapping the potential energy surface, researchers can identify transition states and reaction intermediates that are often difficult or impossible to observe experimentally. digitellinc.com

For reactions involving this compound, such as aldol (B89426) condensations or the formation of Schiff bases, DFT calculations can be used to:

Model Reactant and Product Structures: Determine the stable geometries of starting materials and final products. ias.ac.in

Locate Transition States (TS): Identify the highest energy point along the reaction coordinate, which determines the activation energy of the reaction.

Calculate Activation Barriers: The energy difference between the reactants and the transition state provides a quantitative measure of the reaction rate.

Characterize Intermediates: Identify any stable or metastable species that form during the course of the reaction.

This computational approach allows for a comprehensive understanding of a reaction's feasibility, kinetics, and selectivity, bridging the gap between static molecular structures and dynamic chemical transformations. digitellinc.com

Correlations Between Electronic Structure and Reactivity in Ferrocenyl Systems

A key strength of computational chemistry is its ability to establish clear correlations between the calculated electronic structure of a molecule and its observed chemical reactivity. youtube.com In ferrocenyl systems, the redox potential of the Fe(II)/Fe(III) couple is a critical property that is highly sensitive to the electronic nature of substituents on the cyclopentadienyl rings.

The aldehyde group (-CHO) in this compound is electron-withdrawing. Computational studies on analogous systems, such as ferrocenylmethylnucleobases, have shown that the introduction of electron-withdrawing groups leads to a positive shift in the formal potential of the ferrocene core compared to unsubstituted ferrocene. lp.edu.ua This is because the substituent makes the iron center more electron-deficient and thus harder to oxidize. DFT calculations can quantify these effects by computing properties like orbital energies and atomic charges, which correlate with experimentally measured redox potentials. lp.edu.uarsc.org

Furthermore, theoretical calculations can explain the degree of electronic communication between different parts of a molecule. researchgate.net For instance, in molecules with multiple ferrocene units, DFT and Time-Dependent DFT (TD-DFT) can be used to analyze intervalence charge-transfer (IVCT) bands, which are a hallmark of mixed-valence (Fe(II)/Fe(III)) species. researchgate.net The intensity and energy of these bands provide a measure of the electronic coupling between the metal centers, classifying them according to the Robin-Day scheme. nih.gov

The table below illustrates the correlation between computed electronic properties and observed reactivity patterns.

| Computed Property | Correlated Reactivity/Property | Example in Ferrocenyl Systems |

| LUMO Energy | Susceptibility to nucleophilic attack | The carbonyl carbon in this compound is an electrophilic site. |

| HOMO Energy | Ease of oxidation (redox potential) | Electron-withdrawing groups lower the HOMO energy, making oxidation more difficult. lp.edu.ua |

| Calculated pKa | Acidity of protons | DFT can predict the most acidic proton, guiding lithiation and functionalization reactions. rsc.org |

| Orbital Overlap | Electronic coupling between redox centers | Determines the class of mixed-valence compounds (Class I, II, or III). nih.gov |

Computational Prediction of Spectroscopic Signatures

Computational methods, particularly TD-DFT, are extensively used to predict and interpret the spectroscopic signatures of molecules, providing a direct link between theory and experiment. aip.org For ferrocene derivatives, TD-DFT can accurately calculate the electronic absorption spectra (UV-Vis), helping to assign the observed absorption bands to specific electronic transitions. mdpi.comresearchgate.net

Calculations can distinguish between different types of transitions:

d-d transitions: Primarily involving the d-orbitals of the iron center.

Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from an iron-centered orbital to an orbital on the cyclopentadienyl ring or a substituent. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): Excitation from a ligand-based orbital to an iron-centered orbital.

Intra-ligand (π→π) transitions:* Excitations occurring within the π-system of the cyclopentadienyl rings or substituents. lp.edu.ua

Studies have shown that TD-DFT calculations, using functionals like PBE0, can predict excitation energies with an accuracy of within 0.3 eV of experimental values. researchgate.net This predictive power is invaluable for confirming molecular structures and understanding the photophysical properties of new ferrocenyl compounds. mdpi.comtandfonline.com

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| UV-Vis Spectroscopy | Absorption maxima (λmax), oscillator strengths | Time-Dependent DFT (TD-DFT) mdpi.comresearchgate.net |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT |

| NMR Spectroscopy | Chemical shifts (δ), coupling constants (J) | DFT (with specialized methods like GIAO) |

In Silico Design of Novel Ferrocenyl Materials and Catalysts